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Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Critical Advisory on CAS
473923-56-7
The Chemical Abstracts Service (CAS) number 473923-56-7 is associated with significant

ambiguity across publicly accessible chemical databases and commercial suppliers.

Investigations have linked this CAS number to at least two distinct chemical entities: tert-Butyl
3-(hydroxymethyl)morpholine-4-carboxylate and 4-(4-methylpiperazin-1-yl)aniline. This

discrepancy presents a critical challenge for procurement, process development, and

regulatory submission.
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This guide, therefore, takes a comprehensive approach by providing detailed large-scale

synthesis considerations for both potential compounds. It is imperative for any researcher or

organization to independently verify the precise molecular identity of their material through

rigorous analytical characterization (e.g., NMR, MS, elemental analysis) before commencing

any scale-up activities. This document is structured into two main parts, each dedicated to one

of the candidate molecules, to provide maximum utility while acknowledging the existing data

conflict.

Part 1: Large-Scale Synthesis of tert-Butyl 3-
(hydroxymethyl)morpholine-4-carboxylate
Introduction and Strategic Importance
tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a valuable chiral building block in

medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery due to

its favorable physicochemical properties, including metabolic stability and aqueous solubility.

The presence of a Boc-protecting group and a primary alcohol offers orthogonal handles for

subsequent chemical modifications, making it a key intermediate in the synthesis of complex

pharmaceutical agents[1][2][3]. For instance, it serves as a crucial intermediate for synthesizing

inhibitors of human epidermal growth factor receptor kinases[4].

The primary challenge in its large-scale synthesis lies in controlling stereochemistry (if a

specific enantiomer is required) and ensuring a safe, efficient reduction of a carboxylic acid

derivative without compromising the labile Boc-protecting group.

Recommended Scalable Synthetic Protocol
The most robust and scalable approach to synthesize the racemic compound involves the

reduction of a commercially available carboxylic acid precursor. This method avoids more

complex or hazardous reagents and is amenable to standard industrial equipment.

Reaction Scheme: 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid → tert-Butyl 3-
(hydroxymethyl)morpholine-4-carboxylate

Protocol: A detailed synthesis protocol is described for the reduction of 4-(tert-

butoxycarbonyl)morpholine-3-carboxylic acid[3].
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Vessel Preparation: Ensure a clean, dry, nitrogen-purged reactor equipped with overhead

stirring, a temperature probe, and a controlled addition funnel.

Reagent Charge: Charge the reactor with 4-(tert-butoxycarbonyl)morpholine-3-carboxylic

acid (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF, ~8-10 L/kg).

Activation: Cool the mixture to 0-5 °C. Add a tertiary amine base like N,N-

Diisopropylethylamine (Hunig's base, 2.5 eq) followed by the slow, controlled addition of

ethyl chloroformate (1.2 eq) while maintaining the internal temperature below 10 °C. The

formation of a mixed anhydride activates the carboxylic acid for reduction.

Reduction: After stirring for 1-2 hours, sodium borohydride (NaBH₄, 4.0 eq) is added portion-

wise, ensuring the temperature does not exceed 20 °C. Following this, methanol (MeOH, ~2

L/kg of starting material) is slowly added to facilitate the reduction. This step is exothermic

and requires careful monitoring.

Quench & Workup: The reaction is stirred for 1-2 hours at room temperature. The reaction is

then carefully quenched by the slow addition of water or saturated ammonium chloride

solution.

Extraction & Isolation: The organic solvents are removed under reduced pressure. The

resulting aqueous residue is extracted with a suitable solvent like ethyl acetate. The

combined organic layers are washed with saturated sodium bicarbonate solution and brine,

dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude

product.

Purification: The crude product, typically an oil or a low-melting solid, can be purified by silica

gel chromatography on a large scale or, if purity is sufficient, carried forward directly.
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Parameter Recommended Range Justification & Causality

Temperature (Activation) 0-10 °C

Prevents degradation of the

mixed anhydride intermediate

and minimizes side reactions.

Temperature (Reduction) < 20 °C

Controls the exotherm from the

reaction of NaBH₄ and

subsequent methanol addition,

ensuring safety and preventing

Boc-deprotection.

Reagent Equivalents See Protocol

Stoichiometry is optimized for

high conversion while

managing cost and

downstream purification.

Excess NaBH₄ ensures

complete reduction.

Solvent Selection THF, Ethyl Acetate

THF is an excellent solvent for

both the starting material and

intermediates. Ethyl acetate is

used for extraction due to its

favorable partition coefficient

and ease of removal.

Quench Strategy Slow addition of H₂O

Safely neutralizes excess

reducing agent and hydrolyzes

any remaining activated

species.

Experimental Workflow Diagram
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Caption: Scalable workflow for tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate.
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Part 2: Large-Scale Synthesis of 4-(4-
methylpiperazin-1-yl)aniline
Introduction and Strategic Importance
4-(4-Methylpiperazin-1-yl)aniline is a versatile intermediate widely used in the synthesis of

pharmaceuticals, particularly kinase inhibitors for oncology and antiviral agents[5][6]. The

molecule combines an aniline moiety, which is a common pharmacophore and a synthetic

handle for amide bond formation or further aryl functionalization, with a methylpiperazine group

that often enhances solubility and receptor binding.

The key to a successful large-scale synthesis is the efficient and safe reduction of the

corresponding nitroaromatic precursor. Catalytic hydrogenation is the preferred industrial

method due to its high efficiency, clean conversion, and favorable waste profile (the only

byproduct is water).

Recommended Scalable Synthetic Protocol
The industrial synthesis of this aniline derivative is dominated by the catalytic hydrogenation of

1-methyl-4-(4-nitrophenyl)piperazine.

Reaction Scheme: 1-methyl-4-(4-nitrophenyl)piperazine → 4-(4-methylpiperazin-1-yl)aniline

Protocol: A typical procedure for catalytic hydrogenation achieving high yields is as follows[5].

Reactor Setup: A hydrogenation-rated reactor (e.g., a stainless steel autoclave) is required.

The vessel must be equipped with high-torque agitation (e.g., a gas-entraining impeller), a

heating/cooling jacket, and connections for hydrogen gas, nitrogen, and vacuum.

Catalyst & Reagent Loading: The reactor is charged with the starting material, 1-methyl-4-(4-

nitrophenyl)piperazine (1.0 eq), and a suitable solvent such as methanol or ethanol (~10-15

L/kg). The catalyst, typically 5% Palladium on Carbon (Pd/C, ~1-5 mol% loading, 50% wet),

is added as a slurry in the same solvent.

Inerting: The reactor headspace is purged several times with nitrogen to remove all oxygen,

followed by a vacuum hold test to ensure vessel integrity.
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Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 psi or 0.3-0.7

MPa). The mixture is heated to 40-60 °C and agitated vigorously. Reaction progress is

monitored by the cessation of hydrogen uptake and confirmed by in-process analysis (e.g.,

HPLC, TLC).

Post-Reaction Purge: Upon completion, the reactor is cooled, the hydrogen pressure is

vented, and the headspace is purged again with nitrogen.

Catalyst Filtration: The reaction mixture is filtered through a bed of celite or a dedicated

catalyst filtration system to remove the palladium catalyst. This is a critical step to prevent

catalyst fires; the filter cake must be kept wet with solvent at all times and handled according

to established safety protocols for pyrophoric catalysts.

Isolation: The filtrate is concentrated under reduced pressure to yield the desired product, 4-

(4-methylpiperazin-1-yl)aniline, often as a solid. Purity is typically very high (>98%), and

further purification may not be necessary[5].
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Parameter Recommended Range Justification & Causality

Hydrogen Pressure 50-100 psi (0.3-0.7 MPa)

Higher pressure increases the

rate of reaction by improving

hydrogen solubility in the

solvent. The optimal pressure

balances reaction time and

equipment rating.

Temperature 40-60 °C

Provides sufficient thermal

energy to drive the reaction at

a reasonable rate without

promoting side reactions or

solvent loss.

Catalyst Loading 1-5 mol% (5% Pd/C)

Balances reaction speed with

cost and the burden of

removal. Lower loadings are

possible but may extend

reaction times significantly.

Agitation Speed High (Gas-entraining)

Critical for suspending the

catalyst and ensuring efficient

gas-liquid mass transfer, which

is often the rate-limiting step in

large-scale hydrogenations.

Catalyst Handling Wet filtration, N₂ blanket

Palladium on carbon is

pyrophoric when dry and

exposed to air. Strict

adherence to safety protocols

is mandatory to prevent fires.

Process Safety & Analytical Considerations
Safety: The primary hazard is the handling of flammable hydrogen gas under pressure and the

pyrophoric nature of the Pd/C catalyst[7][8][9]. All equipment must be properly grounded to

prevent static discharge. Personnel must be trained in handling high-pressure gas and
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pyrophoric solids. A safety data sheet indicates the final product causes severe skin burns and

eye damage[4][7][8][9].

Analytical Monitoring:

In-Process Control (IPC): HPLC is the method of choice to monitor the disappearance of the

starting material and the appearance of the product. A sample can be taken after hydrogen

uptake ceases to confirm completion.

Final Product QC: The final product should be analyzed for purity (HPLC), identity (¹H NMR,

MS), and residual palladium content (ICP-MS), which is a critical specification for

pharmaceutical intermediates.

Experimental Workflow Diagram
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Caption: Scalable workflow for 4-(4-methylpiperazin-1-yl)aniline via catalytic hydrogenation.
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Conclusion
This document provides robust, scalable synthesis protocols for the two primary compounds

associated with CAS 473923-56-7. For tert-Butyl 3-(hydroxymethyl)morpholine-4-
carboxylate, the key considerations are controlled temperature during the activation and

reduction steps to ensure selectivity and protect the Boc group. For 4-(4-methylpiperazin-1-

yl)aniline, the process is dominated by the safe and efficient execution of a catalytic

hydrogenation, with paramount importance placed on catalyst handling and gas-liquid mass

transfer. Researchers and drug development professionals must first resolve the identity of

their target molecule before applying the relevant protocol outlined herein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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